molecular formula C10H10F2O2 B13340606 Methyl 2-(2,3-difluorophenyl)propanoate

Methyl 2-(2,3-difluorophenyl)propanoate

Cat. No.: B13340606
M. Wt: 200.18 g/mol
InChI Key: CNTAAFCTRKNWTO-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-difluorophenyl)propanoate typically involves the esterification of 2-(2,3-difluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2,3-difluorophenyl)propanoic acid.

    Reduction: 2-(2,3-difluorophenyl)propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(2,3-difluorophenyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-fluorophenyl)propanoate
  • Methyl 2-(3-fluorophenyl)propanoate
  • Methyl 2-(4-fluorophenyl)propanoate

Uniqueness

Methyl 2-(2,3-difluorophenyl)propanoate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical and physical properties. The specific positioning of these fluorine atoms can affect the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 2-(2,3-difluorophenyl)propanoate

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3

InChI Key

CNTAAFCTRKNWTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)C(=O)OC

Origin of Product

United States

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